(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide
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Overview
Description
(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridinyl intermediates, followed by the introduction of chloro and trifluoromethyl groups through halogenation and trifluoromethylation reactions. The final step involves the formation of the acrylamide moiety through a coupling reaction, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinyl oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. This can include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cellular responses.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide stands out due to its specific combination of chloro, trifluoromethyl, and pyridinyl groups
Properties
IUPAC Name |
(E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF6N3O2/c22-16-9-13(21(26,27)28)11-29-17(16)6-7-18(32)31-14-2-4-15(5-3-14)33-19-8-1-12(10-30-19)20(23,24)25/h1-11H,(H,31,32)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEJPRCCUGMXRA-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC2=C(C=C(C=N2)C(F)(F)F)Cl)OC3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)OC3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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